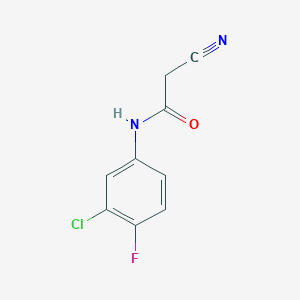

N-(3-氯-4-氟苯基)-2-氰基乙酰胺

描述

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is a chemical compound that is part of a broader class of cyanoacetamide derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as antitumor agents. The presence of both chloro and fluoro substituents on the phenyl ring of this compound suggests that it may have unique electronic properties that could influence its biological activity.

Synthesis Analysis

The synthesis of related cyanoacetamide derivatives typically involves the reaction of a suitable amine with cyanoacetate or its derivatives. For instance, the synthesis of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, followed by the synthesis of various heterocyclic derivatives through regioselective attacks and cyclization processes . Although the specific synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing 3-chloro-4-fluoroaniline as the starting amine.

Molecular Structure Analysis

The molecular structure of cyanoacetamide derivatives is characterized by the presence of a cyano group and an acetamide moiety. The crystal structure of a related compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, reveals a half-chair conformation for the cyclohexene ring and a planar thiophene ring . For N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, we can infer that the presence of electronegative substituents on the phenyl ring would affect the electron distribution and potentially the conformation of the molecule.

Chemical Reactions Analysis

Cyanoacetamide derivatives are versatile intermediates that can undergo various chemical reactions. They can participate in dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, leading to a diversity of heterocyclic products . The specific reactivity of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide would depend on the nature of the substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacetamide derivatives are influenced by their functional groups. The presence of cyano and acetamide groups typically confers polar character to these compounds, which can affect their solubility and reactivity. The substituted phenyl ring, with chloro and fluoro groups, would contribute to the compound's lipophilicity and could impact its interaction with biological targets. The exact properties of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide would need to be determined experimentally through techniques such as elemental analysis, IR, NMR, and X-ray diffraction, as demonstrated for other related compounds .

科学研究应用

代谢研究

- 动物代谢:3-氯-4-氟苯胺(一种相关化合物)在狗和大鼠中的代谢已被研究,揭示了多种代谢物的存在,包括 N-(5-氯-4-氟-2-羟基苯基)乙酰胺 (Baldwin & Hutson, 1980)。这突出了其在相关化合物中进行类似代谢研究的潜力。

抗菌研究

- 抗菌应用合成:专注于合成新型杂环化合物的研究,包括 N-[4-(氨基磺酰基)苯基]-2-氰基乙酰胺衍生物,已证明具有潜在的抗菌特性 (Darwish 等人,2014)。

- 抗炎活性:涉及 N-(3-氯-4-氟苯基)-2-氰基乙酰胺衍生物合成的研究显示出显着的抗炎活性,这对于开发新药非常有价值 (Sunder & Maleraju, 2013)。

除草剂和杀虫剂开发

- 除草剂分析:该化合物已在分析天然水中的除草剂(如二甲胺和氟苯草酸)的背景下进行研究,表明其在环境监测中的相关性 (Zimmerman 等人,2002)。

- 潜在杀虫剂:N-烷基(芳基)-2,4-二氯苯氧基乙酰胺衍生物(包括 N-(3-氯-4-氟苯基)-2-氰基乙酰胺)的 X 射线粉末衍射研究表明在杀虫剂开发中具有潜在应用 (Olszewska 等人,2008)。

化学合成和表征

- 化学结构分析:该化合物已用于涉及相关乙酰胺的构象稳定性和立体化学行为的研究,有助于更深入地了解化学结构和相互作用 (Pedersoli 等人,2008)。

药物研究

- 抗疟疾特性:对包括与 N-(3-氯-4-氟苯基)-2-氰基乙酰胺相关的化合物的乙酰胺衍生物的合成和评价的研究显示出体外抗疟疾特性的潜力,可用于治疗疟疾 (Mphahlele 等人,2017)。

材料科学

- 环氧树脂固化:氰基乙酰胺(N-(3-氯-4-氟苯基)-2-氰基乙酰胺所属的类别)已被研究作为环氧树脂的固化剂,表明其与材料科学和工程的相关性 (Renner 等人,1988)。

作用机制

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with . Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action.

安全和危害

未来方向

属性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-7-5-6(1-2-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDXNYGEOLWCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353254 | |

| Record name | N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219529-31-4 | |

| Record name | N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

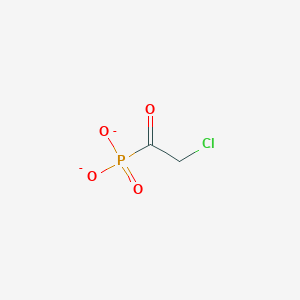

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

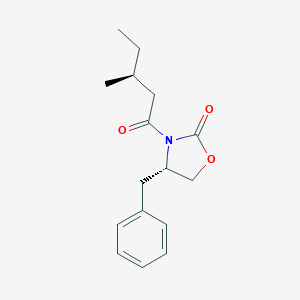

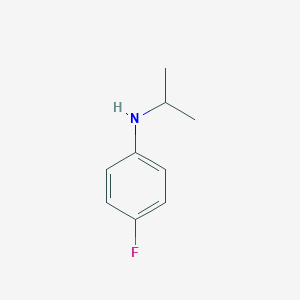

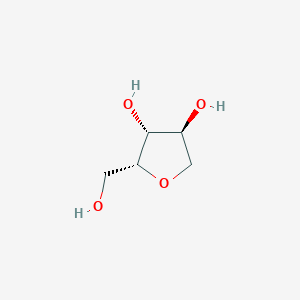

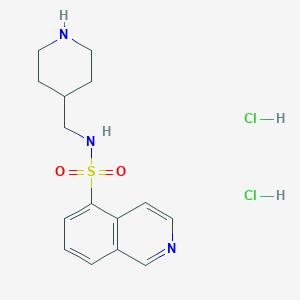

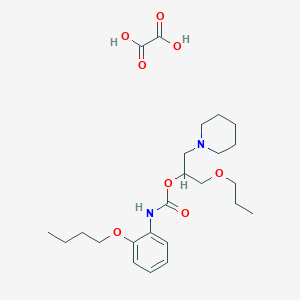

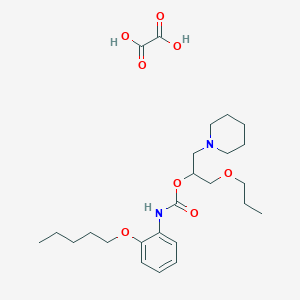

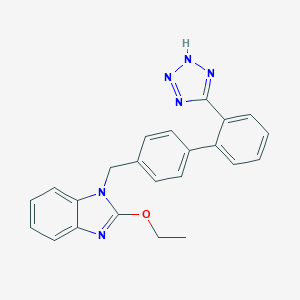

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)